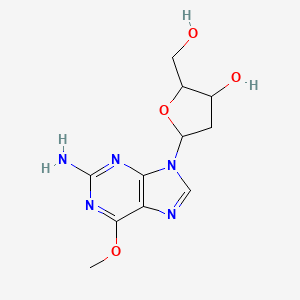

O6-Methyl-deoxyguanosine

Description

Properties

IUPAC Name |

5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKDNMPYCIOBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295167, DTXSID40966994 |

Source

|

| Record name | NSC100044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52225-08-8, 52562-36-4 |

Source

|

| Record name | NSC100044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Methylation of Deoxyguanosine

The foundational approach for synthesizing O⁶-MedG involves alkylating deoxyguanosine with diazomethane. In this method, deoxy[8-¹⁴C]guanosine is treated with ethereal diazomethane under controlled conditions, leading to selective methylation at the O⁶ position. The reaction proceeds via nucleophilic attack on the diazomethane’s methyl group, favored by the electron-rich guanine moiety. Post-reaction, the crude mixture contains O⁶-MedG alongside minor byproducts such as N7-methylguanine derivatives.

High-Pressure Liquid Chromatography (HPLC) Purification

Separation of O⁶-MedG from unreacted starting material and byproducts is achieved using reversed-phase HPLC. A Luna C18 column (4.6 × 250 mm, 5 μm particle size) with a gradient elution of 0.1% acetic acid (mobile phase A) and acetonitrile (mobile phase B) resolves O⁶-MedG at a retention time of 41.3 minutes. The isolated product exhibits >95% purity, confirmed by ultraviolet (UV) detection at 280 nm and radiometric analysis for ¹⁴C-labeled compounds.

Table 1: Optimized HPLC Parameters for O⁶-MedG Purification

| Parameter | Specification |

|---|---|

| Column | Luna C18, 4.6 × 250 mm, 5 μm |

| Mobile Phase A | 0.1% acetic acid in H₂O |

| Mobile Phase B | Acetonitrile |

| Gradient | 0–16% B over 45 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 280 nm |

| Retention Time | 41.3 minutes |

Sodium Methoxide-Mediated Methylation

Alkaline Methylation Strategy

An alternative method employs sodium methoxide in methanol to methylate deoxyguanosine. This one-pot reaction leverages the strong nucleophilicity of methoxide ions, which deprotonate the O⁶ position, facilitating methyl group transfer from methanol. The reaction is conducted in pyridine to stabilize intermediates, with a molar ratio of 1:40 (deoxyguanosine:sodium methoxide) to maximize yield.

Purification and Yield Optimization

Post-reaction purification involves reversed-phase HPLC using a Luna C18 column (10 × 250 mm) with an isocratic elution of 5% acetonitrile in water, transitioning to 35% acetonitrile over 10 minutes. O⁶-MedG elutes at 20.7 minutes, achieving 60% yield with a purity of >98% as verified by high-resolution mass spectrometry (HRMS). Competing N7-methylation is minimized by maintaining alkaline conditions (pH >10).

Table 2: Comparative Analysis of Methylation Methods

| Parameter | Diazomethane Method | Sodium Methoxide Method |

|---|---|---|

| Reaction Time | 2 hours | 4 hours |

| Yield | 40% | 60% |

| Purity | >95% | >98% |

| Byproducts | N7-methylguanine | Negligible |

| Scalability | Moderate | High |

Enzymatic Conversion to Triphosphate Forms

Phosphorylation with Carrot Phosphotransferase

For applications in DNA polymerase studies, O⁶-MedG is converted to its 5'-triphosphate derivative (O⁶-MedGTP). The 5'-monophosphate is first synthesized using carrot phosphotransferase, which catalyzes phosphate transfer from adenosine triphosphate (ATP) to O⁶-MedG. The reaction is conducted in Tris buffer (pH 7.5) at 37°C, yielding O⁶-MedGMP with 70% efficiency.

Imidazolidate-Mediated Triphosphate Synthesis

O⁶-MedGMP is subsequently reacted with N,N'-carbonyldiimidazole to form a phosphorimidazolidate intermediate, which is treated with pyrophosphate to generate O⁶-MedGTP. This method achieves a 55% conversion rate, with final purification via anion-exchange chromatography.

Stability and pH-Dependent Degradation

Kinetic Stability in Polymeric DNA

O⁶-MedG exhibits pH-dependent stability when incorporated into DNA polymers. In poly(dT,m⁶dG), the half-life of O⁶-MedG is 48 hours at pH 7.4, decreasing to 12 hours at pH 5.0 due to acid-catalyzed depurination. This instability necessitates careful handling under acidic conditions to prevent artefactual results in biological assays.

Analytical Validation via Mass Spectrometry

Stability studies employ nanoLC-ESI-HRMS² to quantify O⁶-MedG adducts. Using a trapping time of 0.1 minutes and a mass tolerance of ±10 ppm, the method detects adducts at levels as low as 50 pM. Fragmentation patterns confirm the presence of O⁶-MedG through neutral loss of deoxyribose (dR) and characteristic serine fragments.

Applications in Mutagenesis Studies

DNA Polymerase Incorporation Kinetics

O⁶-MedGTP serves as a substrate for studying mutagenic bypass by DNA polymerases. Escherichia coli DNA polymerase I incorporates O⁶-MedGTP into poly(dC,m⁶dG) at a rate 20-fold lower than natural dGTP, highlighting the lesion’s disruptive effects on replication. Terminal deoxynucleotidyl transferase, however, shows higher tolerance, enabling synthesis of O⁶-MedG-containing polymers for structural studies.

Role in Alkylating Agent Toxicology

O⁶-MedG is a biomarker for exposure to alkylating agents like N-nitroso compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies O⁶-MedG in human cell lines exposed to l-azaserine, with adduct levels reaching 4.3 lesions per 10⁷ nucleotides after 48 hours . This sensitivity supports its use in carcinogen risk assessment.

Chemical Reactions Analysis

Alkylation and Formation Pathways

O⁶-Me-dG arises from the alkylation of deoxyguanosine at the O⁶ position of guanine. This reaction is catalyzed by methylating agents such as tobacco-specific nitrosamines (e.g., NNK) and synthetic diazo compounds (e.g., l-azaserine) .

-

Methylation by NNK : NNK induces O⁶-Me-dG formation in DNA, particularly at mutational hotspots like codon 12 of the K-ras proto-oncogene .

-

Direct Alkylation by l-Azaserine : l-Azaserine reacts directly with deoxyguanosine to form an intermediate O⁶-serine-carboxymethyldeoxyguanosine (O⁶-Ser-CMdG), which hydrolyzes spontaneously to generate O⁶-Me-dG .

DNA Repair by O⁶-Alkylguanine DNA Alkyltransferase (AGT)

AGT repairs O⁶-Me-dG by transferring the methyl group from the damaged guanine to a cysteine residue in its active site. Key findings include:

Table 1: AGT-Mediated Repair Kinetics of O⁶-Me-dG in K-ras Sequences

| Position in K-ras Codon | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| G6 (First position, codon 12) | |

| G7 (Second position, codon 12) |

-

Sequence Independence : Repair rates vary minimally across different sequence contexts (e.g., codons 8–17 of K-ras), suggesting AGT activity is not the primary determinant of mutagenic hotspots .

-

Repair Mechanism : The reaction follows a bimolecular mechanism, confirmed by isotope dilution HPLC-ESI⁺-MS/MS .

Incorporation into Genomic DNA and Biological Consequences

O⁶-Me-dG’s triphosphate form (O⁶-methyl-dGTP) incorporates into DNA during replication, inducing cytotoxic effects:

-

Replication Stress : Incorporation disrupts nucleotide pool balance, causing S-phase arrest and DNA double-strand breaks .

-

Caspase-Independent Apoptosis : O⁶-methyl-dGTP activates AIF-mediated apoptosis and parthanatos (a programmed necrosis pathway) in glioblastoma cells, even in temozolomide-resistant lines .

Stability and Hydrolysis

-

Acid Hydrolysis : O⁶-Me-dG is stable under physiological conditions but undergoes acid-catalyzed hydrolysis, releasing methylated guanine .

-

Intermediate Degradation : The intermediate O⁶-Ser-CMdG hydrolyzes at pH 7.2 to yield O⁶-Me-dG, confirmed by LC-MS and NMR .

Table 2: Anti-Glioblastoma Activity of O⁶-methyl-dGTP

| Model System | Effect | Mechanism |

|---|---|---|

| U251/Ln229 Xenografts | Tumor growth inhibition | DNA incorporation, replication stress |

| Orthotopic U87MG Model | Superior efficacy to temozolomide | AIF/parthanatos activation |

Analytical Methods for Detection

-

HPLC-ESI⁺-MS/MS : Quantifies O⁶-Me-dG repair kinetics and adduct levels with a detection limit of <1 adduct per nucleotides .

-

NanoLC-ESI-HRMS : Identifies intermediates like O⁶-Ser-CMdG and distinguishes isomers via fragmentation patterns .

This synthesis of experimental data underscores O⁶-Me-dG’s dual role as a mutagenic lesion and a therapeutic agent, with its chemical reactivity central to both biological damage and clinical potential.

Scientific Research Applications

Cancer Therapeutics

Anti-Glioblastoma Activity

Recent studies have highlighted the potential of O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP) as a promising therapeutic agent against glioblastoma (GBM). In vitro and in vivo experiments demonstrated that O(6)-methyl-dGTP exhibits significant cytotoxicity against GBM cells, including those resistant to the standard treatment, temozolomide (TMZ) . The mechanism involves its incorporation into DNA, leading to replication stress and subsequent S-phase arrest, ultimately activating apoptosis pathways such as AIF-mediated apoptosis and parthanatos .

Mechanistic Insights

The incorporation of O(6)-Me-dGTP disrupts the balance of nucleotide pools, which is critical for DNA replication and repair. This disruption not only induces DNA damage but also enhances the therapeutic efficacy against tumors that typically exhibit resistance due to overexpression of O(6)-methylguanine-DNA methyltransferase (MGMT) .

DNA Repair Mechanisms

Role in Mutagenesis

O(6)-Me-dG is known to be a potent mutagenic adduct formed by various methylating agents, including tobacco-specific nitrosamines. It is repaired by the enzyme O(6)-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the modified guanine to a cysteine residue within its active site . Research has shown that the efficiency of AGT-mediated repair can be influenced by the local DNA sequence context, which may affect mutational outcomes in genes such as K-ras .

Quantitative Analysis of Repair Mechanisms

A novel high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed to analyze the kinetics of AGT-mediated repair of O(6)-Me-dG adducts. This method allows for precise measurement of repair rates at specific sites within DNA sequences, providing insights into how sequence context affects mutagenesis .

Dietary Influences on O(6)-Me-dG Formation

Impact of Diet on Adduct Levels

Dietary factors significantly influence the formation of O(6)-Me-dG adducts. A study indicated that high red meat consumption increases levels of this pro-mutagenic adduct in human rectal tissue. Concurrent intake of butyrylated starch was found to mitigate this effect, suggesting dietary interventions could play a role in reducing cancer risk associated with O(6)-Me-dG .

Clinical Implications

The quantification of O(6)-Me-dG adducts in human tissues using immunohistochemical methods has opened new avenues for understanding how lifestyle factors contribute to cancer risk. This approach allows for the assessment of exposure to dietary carcinogens and their biological effects at the cellular level .

Research Findings Summary

The following table summarizes key findings related to the applications of O(6)-methyl-2'-deoxyguanosine:

Mechanism of Action

The mechanism of action of O(6)-Methyl-2'-deoxyguanosine involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the inhibition of cancer cell growth. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase or reverse transcriptase.

Comparison with Similar Compounds

Table 1: Key Features of O⁶-Me-dG and Related DNA Adducts

Mutagenic and Repair Dynamics

- O⁶-Me-dG vs. N7-Me-dG : While both are methylated guanine adducts, O⁶-Me-dG is more mutagenic due to its replication bypass without immediate strand cleavage. N7-Me-dG forms apurinic sites after glycosidic bond hydrolysis, leading to error-prone repair .

- O⁶-Me-dG vs. 8-Oxo-dG : The latter arises from oxidative stress and induces G→T transversions via Hoogsteen base pairing with adenine. Repair involves OGG1, unlike the direct reversal mechanism for O⁶-Me-dG .

- O⁶-Me-dG vs.

Tissue-Specific Persistence and Carcinogenicity

O⁶-Me-dG exhibits tissue-specific accumulation, with prolonged retention in the colon, kidney, and bladder correlating with tumorigenesis in these organs .

Table 2: Tissue Persistence and Tumor Association

Analytical Challenges

Differentiating O⁶-Me-dG from structurally similar adducts (e.g., N7-Me-dG) requires advanced techniques:

- Mass Spectrometry : LC-MS/MS or ion mobility separation is essential due to identical masses of O⁶-Me-dG and N7-Me-dG. Fragmentation patterns (e.g., O⁶-methylguanine vs. N7-methylguanine) enable discrimination .

Biological Activity

O(6)-Methyl-2'-deoxyguanosine (O(6)-Me-dG) is a significant DNA adduct formed through the methylation of the guanine base in DNA. This modification is a potent mutagen and has been linked to various forms of cancer, particularly lung and gastrointestinal cancers. Understanding the biological activity of O(6)-Me-dG involves examining its formation, repair mechanisms, mutagenic potential, and implications in cancer development.

Formation of O(6)-Methyl-2'-deoxyguanosine

O(6)-Me-dG is primarily induced by exposure to methylating agents, such as tobacco-specific nitrosamines (e.g., NNK), alkylating agents, and endogenous methyl donors like S-adenosylmethionine. The presence of O(6)-Me-dG in DNA can lead to mutations during DNA replication if not repaired effectively.

Mechanisms of Repair

The primary repair mechanism for O(6)-Me-dG is facilitated by the enzyme O(6)-alkylguanine-DNA alkyltransferase (AGT). AGT transfers the methyl group from O(6)-Me-dG to a cysteine residue within its active site, thereby restoring the integrity of the DNA strand. Research indicates that the efficiency of AGT-mediated repair can be influenced by the local DNA sequence context, which affects the enzyme's accessibility to the damaged site .

Table 1: Repair Kinetics of O(6)-Me-dG by AGT

| Sequence Position | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| G5 | 1.4 x 10⁷ |

| G6 | 7.4 x 10⁶ |

| G7 | Similar to G6 |

| G8 | Similar to G5 |

| G9 | Similar to G5 |

| G10 | Similar to G5 |

| G11 | Similar to G5 |

The repair kinetics demonstrate that while AGT can effectively repair O(6)-Me-dG across various positions, this repair does not significantly mitigate the mutagenic potential associated with exposure to methylating agents, particularly in critical regions like the K-ras oncogene .

Mutagenic Potential and Cancer Association

O(6)-Me-dG is recognized as a potent mutagen due to its ability to mispair during DNA replication. Studies have shown that cells deficient in AGT exhibit a higher frequency of mutations when exposed to O(6)-Me-dG compared to proficient cells, highlighting its role in carcinogenesis . Specifically, it has been implicated in GC → AT transitions, which are commonly observed mutations in various cancers.

Case Studies

- Dietary Influence on Adduct Formation : A randomized clinical trial demonstrated that high red meat consumption led to increased levels of O(6)-Me-dG adducts in human rectal tissue. However, concurrent intake of butyrylated starch was found to mitigate this effect, suggesting dietary components can influence adduct levels and potentially cancer risk .

- Animal Models : In Fischer rats treated with nitrosated bile acid conjugates, significant levels of O(6)-Me-dG were detected, correlating with a high incidence of hepatocarcinoma and gastric tumors. This study underscores the relevance of environmental factors in modulating O(6)-Me-dG levels and subsequent tumorigenesis .

Q & A

What methodologies are available for the selective detection and quantification of O(6)-Me-dG in DNA, and how do their sensitivity and specificity compare?

Answer:

O(6)-Me-dG can be detected using a functionality transfer reaction with thioguanosine derivatives, followed by click chemistry-based labeling (e.g., FAM fluorescence or biotin-streptavidin assays), achieving sensitivity down to 0.05 fmol/μg DNA . Alternative methods include:

- HPLC-MS/MS : Offers high specificity but requires rigorous sample preparation (LOD: 0.1 fmol/μg DNA) .

- GC-TOFMS : Effective for complex matrices like urine or tissue homogenates, with detection limits of 0.1 fmol/μg DNA .

- ELISA : Moderate specificity but high throughput (LOD: 1 fmol/μg DNA), suitable for large-scale oxidative damage studies .

| Method | Sensitivity (LOD) | Specificity | Throughput | Reference |

|---|---|---|---|---|

| Click Chemistry + LC | 0.05 fmol/μg DNA | High | Moderate | |

| HPLC-MS/MS | 0.1 fmol/μg DNA | Very High | Low | |

| ELISA | 1 fmol/μg DNA | Moderate | High |

How do researchers reconcile conflicting data on the mutagenic potential of O(6)-Me-dG in different genomic contexts?

Answer:

Discrepancies arise from factors like MGMT repair enzyme activity , sequence context (e.g., CpG islands), and replication rates. Advanced approaches include:

- Meta-analysis integrating data from alkylation-induced mutation spectra (e.g., Sanger sequencing) and in vivo tumorigenesis models (e.g., aberrant crypt foci in mice) .

- Multivariate regression to account for covariates such as exposure duration, tissue-specific repair efficiency, and oxidative stress markers (e.g., 8-OHdG levels) .

- Structural analysis using NMR or X-ray diffraction to assess adduct conformation’s impact on polymerase fidelity .

What synthetic strategies are employed to produce site-specific O(6)-Me-dG modifications in oligonucleotides?

Answer:

Key methodologies include:

- Phosphoramidite chemistry : Incorporates O(6)-Me-dG during solid-phase DNA synthesis, with protecting groups (e.g., 1,1,3,3-tetraisopropyldisiloxane) to prevent side reactions .

- Post-synthetic modification : Thioguanosine derivatives react selectively with O(6)-Me-dG in DNA, enabling functionalization via click chemistry .

- Enzymatic incorporation : DNA polymerases engineered to tolerate O(6)-Me-dG during primer extension, validated by MALDI-TOF mass spectrometry .

How can researchers address challenges in quantifying O(6)-Me-dG repair kinetics in vivo?

Answer:

- Isotope tracing : Use stable isotope-labeled O(6)-Me-dG (e.g., ¹⁵N or ¹³C) to track repair rates via LC-MS .

- Transgenic models : MGMT-knockout mice or cell lines to isolate repair pathways, coupled with immunohistochemistry for adduct localization .

- Single-cell sequencing : Resolve heterogeneity in repair efficiency across tissues, particularly in the gastrointestinal tract .

What advanced structural techniques elucidate the impact of O(6)-Me-dG on DNA conformation?

Answer:

- Solid-state NMR : Probes hydrogen-bonding disruptions and base-pairing dynamics in O(6)-Me-dG-containing duplexes .

- X-ray crystallography : Resolves adduct-induced distortions (e.g., minor groove widening) in crystal structures of modified oligonucleotides .

- Molecular dynamics simulations : Predicts thermodynamic stability and polymerase bypass efficiency using force fields parameterized for alkylated DNA .

How do oxidative stress biomarkers (e.g., 8-OHdG) correlate with O(6)-Me-dG levels in disease models?

Answer:

- Parallel quantification : Use dual LC-MS/MS assays to measure both 8-OHdG (oxidative marker) and O(6)-Me-dG (alkylation marker) in the same sample .

- Time-course studies : In glucocorticoid-induced osteoporosis models, urinary 8-OHdG (via ELISA) and tissue O(6)-Me-dG levels show divergent accumulation kinetics, reflecting distinct damage mechanisms .

- ROS scavenger experiments : Antioxidants (e.g., CoQ10) reduce 8-OHdG but not O(6)-Me-dG, highlighting pathway-specific interventions .

What statistical frameworks are recommended for analyzing O(6)-Me-dG data in longitudinal studies?

Answer:

- Mixed-effects models : Account for inter-individual variability and repeated measures in exposure cohorts .

- Principal component analysis (PCA) : Identifies covariates (e.g., age, smoking status) confounding O(6)-Me-dG levels .

- Survival analysis : Links adduct persistence (e.g., tumor-free survival in GI models) using Cox proportional hazards regression .

How does O(6)-Me-dG influence epigenetic regulation compared to canonical methylation marks?

Answer:

- Competitive inhibition : O(6)-Me-dG disrupts DNMT1 activity at CpG sites, reducing 5mC levels (validated by bisulfite sequencing) .

- Chromatin immunoprecipitation (ChIP) : Shows reduced histone H3K9me2 binding near O(6)-Me-dG adducts, altering transcriptional silencing .

- Methylation arrays : Differentiate O(6)-Me-dG-induced hypomethylation from oxidative demethylation using 5hmC/5fC antibodies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.